2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid is a complex organic compound that features a pyrazole ring, a bromine atom, and an azetidine ring with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction of hydrazonyl chlorides with alkynes.
Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under mild conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors such as β-amino alcohols.
Protection with Boc Group: The azetidine ring is then protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Coupling with Acetic Acid: Finally, the protected azetidine is coupled with acetic acid using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products
Oxidation: Oxidized pyrazole derivatives
Reduction: De-brominated compounds
Substitution: Substituted pyrazole derivatives
Scientific Research Applications
2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: It can be used to probe biological pathways and interactions, particularly those involving pyrazole-containing compounds.
Mechanism of Action
The mechanism of action of 2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the Boc-protected azetidine ring can influence its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-(3-bromo-1H-pyrazol-1-yl)propanoic acid: Similar structure but lacks the azetidine ring and Boc protection.
2-[3-(1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid: Similar structure but lacks the bromine atom.
Uniqueness
2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid is unique due to the combination of the bromine-substituted pyrazole ring and the Boc-protected azetidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H18BrN3O4 |
---|---|
Molecular Weight |
360.20 g/mol |
IUPAC Name |
2-[3-(3-bromopyrazol-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H18BrN3O4/c1-12(2,3)21-11(20)16-7-13(8-16,6-10(18)19)17-5-4-9(14)15-17/h4-5H,6-8H2,1-3H3,(H,18,19) |
InChI Key |
AJLNTPWYOGJZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2C=CC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.